Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt

Catalog No.
S14297862
CAS No.
72333-13-2
M.F
C3H21N4O9P3
M. Wt
350.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonic acid, (nitrilotris(methylene))tris-, tr...

CAS Number

72333-13-2

Product Name

Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt

IUPAC Name

triazanium;hydroxy-[[phosphonatomethyl(phosphonomethyl)amino]methyl]phosphinate

Molecular Formula

C3H21N4O9P3

Molecular Weight

350.14 g/mol

InChI

InChI=1S/C3H12NO9P3.3H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);3*1H3

InChI Key

XOEJKAZUCCZDKW-UHFFFAOYSA-N

Canonical SMILES

C(N(CP(=O)(O)[O-])CP(=O)([O-])[O-])P(=O)(O)O.[NH4+].[NH4+].[NH4+]

Phosphonic acid, specifically the compound (nitrilotris(methylene))tris-, triammonium salt, is an organophosphorus compound characterized by three phosphonic acid groups attached to a nitrilotris(methylene) backbone. This compound is known for its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. Its molecular structure allows it to interact effectively with metal ions and other compounds, making it useful in chelation and inhibition processes.

The chemical behavior of phosphonic acids is largely dictated by their acidic protons and the presence of phosphonate groups. Key reactions include:

  • Acid-Base Reactions: The phosphonic acid can donate protons, forming its conjugate base.
  • Chelation: It can bind with metal ions, facilitating complex formation. This property is particularly useful in applications like water treatment and corrosion inhibition.
  • Hydrolysis: Under certain conditions, the compound may undergo hydrolysis, leading to the release of phosphonic acid derivatives.

Phosphonic acids exhibit a range of biological activities. Notably:

  • Antimicrobial Properties: The compound has shown effectiveness against various microbial strains, making it a candidate for use in antimicrobial formulations .
  • Phytotoxicity: Some studies indicate that phosphonic acids can influence plant growth and development, potentially serving as herbicides or growth regulators .
  • Biocompatibility: Due to its low toxicity profile, it may find applications in biomedical fields.

The synthesis of (nitrilotris(methylene))tris-, triammonium salt can be achieved through several methods:

  • Direct Reaction: Reacting nitrilotris(methylene) with phosphonic acid derivatives under controlled conditions.
  • Neutralization: Combining the phosphonic acid with ammonium salts to form the triammonium salt.
  • Solvent-Based Methods: Utilizing solvents to facilitate the reaction and improve yield.

The unique properties of this compound lend themselves to various applications:

  • Water Treatment: Used as a chelating agent to prevent scale formation and corrosion in industrial water systems.
  • Agriculture: Acts as a fertilizer additive or plant growth regulator due to its nutrient-binding capabilities.
  • Pharmaceuticals: Investigated for use in drug formulations due to its bioactive properties.

Research into the interactions of (nitrilotris(methylene))tris-, triammonium salt has revealed several important findings:

  • Metal Ion Binding: Studies show that this compound effectively binds with various metal ions, which can enhance its utility in environmental applications .
  • Synergistic Effects: When used in combination with other compounds, it may exhibit enhanced biological activity or stability.
  • Toxicological Studies: Preliminary studies suggest low toxicity levels, indicating potential safety for agricultural use .

Several compounds share structural similarities with (nitrilotris(methylene))tris-, triammonium salt, including:

Compound NameStructure TypeUnique Features
Nitrilotris(methylene)tris-phosphonic acid sodium saltSodium SaltHigher solubility in water
Aminotri(methylene)phosphonic acidAmino GroupEnhanced biological activity
Ethylenediaminetetraacetic acid (EDTA)Chelating AgentMore versatile in binding multiple metal ions

The uniqueness of (nitrilotris(methylene))tris-, triammonium salt lies in its specific tri-ammonium configuration, which enhances its solubility and interaction capacity compared to other phosphonic acids.

Mannich-Type Reaction Mechanisms for ATMP Analogues

The Mannich-type reaction is the primary method for synthesizing aminotris(methylenephosphonic acid) (ATMP) and its derivatives. This three-component condensation involves ammonia, formaldehyde, and phosphorous acid under controlled conditions. The reaction proceeds through nucleophilic addition, where ammonia acts as the amine source, formaldehyde provides the carbonyl component, and phosphorous acid contributes the phosphonate groups.

The mechanism unfolds in two stages:

  • Condensation: Ammonia reacts with formaldehyde to form an imine intermediate.
  • Phosphorylation: Phosphorous acid undergoes nucleophilic attack by the imine, resulting in the sequential addition of methylenephosphonic acid groups.

Key variables influencing yield and purity include:

  • Temperature: Optimal yields (≥85%) occur at 80–90°C.
  • pH: Maintained between 1.5–3.0 to prevent side reactions.
  • Molar ratios: A 1:3:3 ratio of ammonia:formaldehyde:phosphorous acid ensures complete conversion.

Table 1: Mannich-Type Reaction Conditions for ATMP Synthesis

VariableOptimal RangeImpact on Yield
Temperature80–90°CMaximizes kinetics
Reaction Time4–6 hoursCompletes phosphorylation
Phosphorous Acid Purity≥98%Reduces byproducts

The Kabachnik–Fields reaction, a variant of the Mannich reaction, also facilitates ATMP synthesis by using dialkyl phosphites instead of phosphorous acid. However, this method requires stringent anhydrous conditions and is less industrially favored due to higher costs.

Sol-Gel Synthesis Routes for Hybrid Coordination Polymers

Sol-gel chemistry enables the integration of ATMP derivatives into hybrid organic-inorganic polymers, particularly for catalytic or ion-exchange applications. The process involves:

  • Hydrolysis: Metal alkoxides (e.g., titanium isopropoxide) react with water to form hydroxylated metal species.
  • Condensation: Phosphonic acid groups from ATMP coordinate with metal centers, creating a three-dimensional network.

For example, combining ATMP with titanium(IV) butoxide in ethanol yields a titanium-phosphonate gel. The gelation time and porosity depend on:

  • Precursor concentration: Higher ATMP content increases crosslinking density.
  • Catalyst: Hydrochloric acid accelerates hydrolysis (pH 2–3).
  • Aging temperature: 60°C produces mesoporous structures (pore size: 5–10 nm).

Table 2: Sol-Gel Parameters for ATMP-Based Hybrid Polymers

Precursor SystemGelation Time (h)Surface Area (m²/g)
ATMP + Titanium Isopropoxide24–48300–450
ATMP + Zirconium Chloride12–24250–380

These materials exhibit exceptional thermal stability (decomposition >300°C) and metal-ion chelation capacity, making them suitable for wastewater remediation.

Ammoniation Processes for Triammonium Salt Formation

The final step in producing phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt involves neutralizing ATMP with ammonia. This exothermic reaction requires precise stoichiometry to avoid over-ammoniation:

$$ \text{N(CH}2\text{PO}3\text{H}2\text{)}3 + 3\text{NH}3 \rightarrow \text{N(CH}2\text{PO}3\text{NH}4\text{)}_3 $$

Critical parameters include:

  • pH control: Maintained at 8.5–9.0 to ensure complete proton transfer.
  • Temperature: Below 40°C to prevent ammonium decomposition.
  • Crystallization: Ethanol addition precipitates the triammonium salt with >95% purity.

Table 3: Ammoniation Process Efficiency

NH3:ATMP Molar RatioFinal pHPurity (%)
3:18.795.2
3.5:19.196.8

Industrial-scale reactors use continuous stirred-tank systems with in-line pH monitoring to optimize throughput.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

350.05213925 g/mol

Monoisotopic Mass

350.05213925 g/mol

Heavy Atom Count

19

Related CAS

6419-19-8 (Parent)

General Manufacturing Information

Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-, ammonium salt (1:3): INACTIVE

Dates

Last modified: 08-10-2024

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